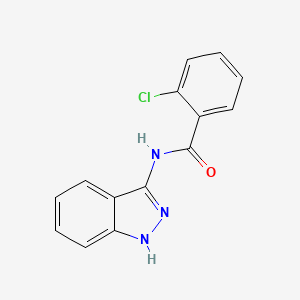

2-chloro-N-(1H-indazol-3-yl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H10ClN3O |

|---|---|

Molecular Weight |

271.70 g/mol |

IUPAC Name |

2-chloro-N-(1H-indazol-3-yl)benzamide |

InChI |

InChI=1S/C14H10ClN3O/c15-11-7-3-1-5-9(11)14(19)16-13-10-6-2-4-8-12(10)17-18-13/h1-8H,(H2,16,17,18,19) |

InChI Key |

MUXMPTBDRVLGMI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)NC(=O)C3=CC=CC=C3Cl |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for 2 Chloro N 1h Indazol 3 Yl Benzamide

Retrosynthetic Analysis of 2-Chloro-N-(1H-indazol-3-yl)benzamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical and efficient forward synthesis.

The most logical and common disconnection point in the retrosynthesis of 2-chloro-N-(1H-indazol-3-yl)benzamide is the amide bond (C-N). Amide bonds are reliably formed through a variety of well-established chemical reactions. youtube.com This disconnection simplifies the target molecule into two key precursors: a carboxylic acid (or its activated derivative) and an amine.

This primary disconnection breaks the molecule into 2-chlorobenzoic acid and 1H-indazol-3-amine. This approach is favored due to the robustness and high efficiency of amide bond formation reactions.

Following the disconnection, the identified precursors are:

2-Chlorobenzoic acid: This is a common and widely available commercial chemical. It is supplied by numerous chemical manufacturers and serves as a standard building block in organic synthesis. thermofisher.comcarlroth.comfishersci.comchemimpex.commultichemindia.com Its accessibility makes it an ideal starting material.

1H-Indazol-3-amine: This precursor is also commercially available, though it is more specialized than 2-chlorobenzoic acid. For synthetic routes where it is not purchased directly, it can be prepared through established methods. A common laboratory synthesis involves the cyclization of 2-fluorobenzonitrile (B118710) or 2-bromobenzonitrile (B47965) with hydrazine (B178648) hydrate (B1144303). nih.govorganic-chemistry.org For example, refluxing 2-fluorobenzonitrile with hydrazine hydrate can produce 1H-indazol-3-amine in high yield. nih.gov

The ready availability of both precursors validates the proposed retrosynthetic disconnection as a practical and efficient strategy for the synthesis of the target compound.

Synthetic Methodologies for 2-Chloro-N-(1H-indazol-3-yl)benzamide

The forward synthesis of 2-chloro-N-(1H-indazol-3-yl)benzamide involves the formation of the amide bond between the two identified precursors. Various methods, from classical to modern catalytic approaches, can be employed.

Classical methods for amide synthesis typically involve the activation of the carboxylic acid to increase its electrophilicity, followed by reaction with the amine. researchgate.netnumberanalytics.com

One of the most traditional methods is the conversion of the carboxylic acid to an acyl chloride . 2-Chlorobenzoic acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 2-chlorobenzoyl chloride. fishersci.be This highly reactive acyl chloride can then be treated with 1H-indazol-3-amine, usually in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, to yield the final amide. fishersci.be

Alternatively, peptide coupling reagents are widely used for their mild reaction conditions and high yields. nih.gov These reagents activate the carboxylic acid in situ, facilitating its reaction with the amine. This approach avoids the need to isolate a reactive acyl chloride. A variety of such reagents have been developed, each with specific applications and advantages. nih.govucl.ac.uk

| Coupling Reagent Class | Examples | Common Additives | Key Characteristics |

|---|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (or EDCI), DIC (Diisopropylcarbodiimide) | HOBt (Hydroxybenzotriazole), DMAP (4-Dimethylaminopyridine) | Widely used and cost-effective. Forms a urea (B33335) byproduct which can complicate purification (DCC's byproduct is insoluble, while EDC's is water-soluble). peptide.comluxembourg-bio.com |

| Uronium/Aminium Salts | HATU, HBTU, HCTU, TBTU | DIPEA (Diisopropylethylamine), Triethylamine | Highly efficient and fast-reacting, often leading to less racemization in chiral substrates. Generally more expensive than carbodiimides. peptide.comresearchgate.net |

| Phosphonium Salts | BOP, PyBOP | DIPEA, Triethylamine | Very effective but produce carcinogenic HMPA as a byproduct. PyBOP is a safer alternative that avoids HMPA formation. |

For the synthesis of 2-chloro-N-(1H-indazol-3-yl)benzamide, a standard procedure would involve stirring 2-chlorobenzoic acid and 1H-indazol-3-amine with a reagent like EDC and an additive such as HOBt in a suitable aprotic solvent like DMF or DCM. nih.gov

Modern synthetic chemistry has seen the development of catalytic methods for amide bond formation, which can offer advantages in terms of atom economy and functional group tolerance. While the direct catalytic condensation of carboxylic acids and amines is an area of ongoing research, catalytic cross-coupling reactions provide powerful alternative routes to benzamides. ucl.ac.uk

For instance, palladium- or nickel-catalyzed aminocarbonylation reactions can construct the benzamide (B126) moiety from an aryl halide. organic-chemistry.org In a hypothetical catalytic synthesis relevant to the benzamide portion of the target molecule, an aryl halide like 1-bromo-2-chlorobenzene (B145985) could be coupled with a source of carbon monoxide and an amine under palladium catalysis to form the N-substituted benzamide. More advanced methods involve the direct coupling of aryl halides with amides or their precursors. acs.orgprinceton.edu These catalytic cycles typically involve the oxidative addition of the aryl halide to a low-valent metal center, followed by coordination of the amine and reductive elimination to form the C-N bond. acs.org

These methods, while more complex to set up than classical coupling reactions, are powerful tools for constructing highly functionalized benzamides and represent the frontier of amide synthesis. acs.org

The indazole ring in the target molecule possesses a hydrogen atom on one of its nitrogen atoms. Due to tautomerism, this hydrogen can reside on either the N1 or N2 position, though the 1H-indazole tautomer is generally more thermodynamically stable. beilstein-journals.orgnih.gov Direct functionalization, such as alkylation or arylation, on the indazole nitrogen often leads to a mixture of N1 and N2 substituted products, with the ratio depending heavily on the reaction conditions. nih.govbeilstein-journals.org

Selective functionalization at the N1 position is often desired and can be achieved by carefully choosing the base, solvent, and electrophile.

N1-Alkylation: The reaction of an N-unsubstituted indazole with an alkyl halide in the presence of a base is a common method for N-alkylation. Studies have shown that using sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) often favors the formation of the N1-alkylated product. beilstein-journals.orgnih.gov The N1 position is generally considered the thermodynamic site of attack. nih.gov A two-step reductive amination process, involving condensation with an aldehyde followed by reduction, has also been shown to be highly selective for the N1 position. nih.gov

N1-Acylation and Arylation: N1-acylation can be achieved selectively using various reagents. researchgate.net Subsequent reduction can provide access to N1-alkyl indazoles. N-arylation can be accomplished via copper or palladium-catalyzed cross-coupling reactions, for example, using arylboronic acids or aryl halides.

| Functionalization Type | Reagents | Typical Conditions | Selectivity Outcome |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., R-Br, R-I) | NaH in THF or DMF | Generally favors the thermodynamically more stable N1 isomer. beilstein-journals.orgnih.gov |

| N-Alkylation | Aldehyde (R-CHO), then Reducing Agent (e.g., H₂, Pd/C) | Two-step: Condensation followed by hydrogenation | Highly selective for the N1 position. nih.gov |

| N-Acylation | Carboxylic Acid, DMAPO/Boc₂O | One-pot system | Provides high yields of N1-acyl indazoles. researchgate.net |

| N-Arylation | Aryl Halide (Ar-X), CuI, Ligand | Base (e.g., K₂CO₃), High Temperature | Buchwald-Hartwig or Ullmann-type conditions can be optimized for N1 selectivity. |

These strategies allow for the derivatization of the 2-chloro-N-(1H-indazol-3-yl)benzamide core at the indazole N1-position, enabling the synthesis of a library of related compounds for further research.

Optimization of Reaction Conditions and Yield for 2-Chloro-N-(1H-indazol-3-yl)benzamide Synthesis

The primary synthesis of 2-chloro-N-(1H-indazol-3-yl)benzamide involves the coupling of 1H-indazol-3-amine with an activated form of 2-chlorobenzoic acid, typically 2-chlorobenzoyl chloride. The optimization of this reaction is crucial for maximizing the yield and purity of the final product. Key parameters that are systematically varied include the choice of solvent, base, reaction temperature, and the nature of the coupling agent if starting from the carboxylic acid.

A common synthetic route involves the reaction of 1H-indazol-3-amine with 2-chlorobenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of base and solvent can significantly influence the reaction rate and the formation of side products. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are often employed.

Below is a representative data table illustrating a hypothetical optimization study for this synthesis.

Table 1: Optimization of Reaction Conditions for the Synthesis of 2-Chloro-N-(1H-indazol-3-yl)benzamide

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Triethylamine | DCM | 0 to RT | 4 | 75 |

| 2 | Pyridine | DCM | 0 to RT | 4 | 78 |

| 3 | Diisopropylethylamine | DCM | 0 to RT | 4 | 82 |

| 4 | Triethylamine | THF | 0 to RT | 4 | 72 |

| 5 | Triethylamine | DMF | RT | 2 | 85 |

| 6 | Diisopropylethylamine | DMF | RT | 2 | 90 |

Alternatively, when starting from 2-chlorobenzoic acid, a coupling agent is required to activate the carboxylic acid. Common coupling agents include N,N'-dicyclohexylcarbodiimide (DCC), N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). researchgate.net The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt) can further improve the efficiency of the reaction.

Purification and Characterization Techniques for Synthetic Products

Chromatographic Purification Methodologies

Following the synthesis, the crude 2-chloro-N-(1H-indazol-3-yl)benzamide typically contains unreacted starting materials, reagents, and side products. Chromatographic techniques are essential for isolating the target compound in high purity.

Column Chromatography: This is the most common method for the purification of multigram quantities of the product. A slurry of silica (B1680970) gel is typically used as the stationary phase. The choice of the mobile phase (eluent) is critical for achieving good separation. A gradient of ethyl acetate (B1210297) in a non-polar solvent like hexane (B92381) or petroleum ether is often effective. The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the desired product.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining very high purity material, especially on a smaller scale, reverse-phase preparative HPLC is a powerful technique. A C18 column is commonly used as the stationary phase, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

Spectroscopic Characterization of Compound Identity and Purity (e.g., NMR, MS)

Once purified, the identity and purity of 2-chloro-N-(1H-indazol-3-yl)benzamide are confirmed using various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides information about the chemical environment of all the hydrogen atoms in the molecule. For 2-chloro-N-(1H-indazol-3-yl)benzamide, one would expect to see distinct signals for the aromatic protons on the benzamide and indazole rings. The amide N-H proton and the indazole N-H proton would likely appear as broad singlets.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbonyl carbon of the amide group would have a characteristic downfield chemical shift (typically in the range of 160-170 ppm).

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For 2-chloro-N-(1H-indazol-3-yl)benzamide (C₁₄H₁₀ClN₃O), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy.

Table 2: Predicted Spectroscopic Data for 2-Chloro-N-(1H-indazol-3-yl)benzamide

| Technique | Expected Data |

|---|---|

| ¹H NMR (in DMSO-d₆) | Aromatic protons: δ 7.2-8.5 ppm; Amide NH: δ ~10.5 ppm (broad singlet); Indazole NH: δ ~13.0 ppm (broad singlet) |

| ¹³C NMR (in DMSO-d₆) | Carbonyl carbon: ~164 ppm; Aromatic carbons: δ 110-140 ppm |

| HRMS (ESI+) | Calculated m/z for [M+H]⁺: 272.0585; Found: 272.xxxx |

Synthetic Route Diversity and Scalability for 2-Chloro-N-(1H-indazol-3-yl)benzamide

Evaluation of Alternative Synthetic Pathways

While the direct acylation of 1H-indazol-3-amine is the most straightforward approach, alternative synthetic strategies can be considered. One such alternative involves the construction of the indazole ring as a later step in the synthesis.

For example, a synthetic route could begin with the acylation of a suitably substituted 2-aminobenzonitrile (B23959) derivative with 2-chlorobenzoyl chloride. The resulting N-(2-cyano-substituted-phenyl)-2-chlorobenzamide could then undergo a cyclization reaction to form the indazole ring. This might involve diazotization of an amino group on the phenyl ring followed by intramolecular cyclization. This approach could be beneficial if the required substituted 2-aminobenzonitrile is more readily available or if it allows for the introduction of other functional groups onto the indazole ring at a late stage.

Another potential pathway could involve a palladium-catalyzed cross-coupling reaction to form the C-N bond of the amide, although this is generally less common for the synthesis of simple benzamides compared to the classical acylation methods.

Considerations for Gram-Scale Synthesis for Preclinical Evaluation

Scaling up the synthesis of 2-chloro-N-(1H-indazol-3-yl)benzamide from milligram to gram quantities for preclinical studies introduces several practical challenges.

Reagent Availability and Cost: The cost and availability of the starting materials, 1H-indazol-3-amine and 2-chlorobenzoic acid or its derivatives, become significant factors at a larger scale. chemicalbook.comnih.govnih.gov

Reaction Conditions: Reactions that are facile on a small scale may require careful control of temperature and addition rates on a larger scale to manage exotherms and ensure consistent product quality. The use of hazardous reagents like thionyl chloride for the preparation of 2-chlorobenzoyl chloride necessitates appropriate safety precautions and engineering controls. guidechem.com

Work-up and Purification: The extraction and purification processes must be scalable. Large-volume extractions can be cumbersome, and column chromatography on a large scale can be time-consuming and require significant amounts of solvent. Crystallization is often a more efficient and economical method for purifying large quantities of solid products. Developing a robust crystallization procedure is therefore highly desirable for gram-scale synthesis.

Yield and Purity: Maintaining high yield and purity is critical. Impurities that are present in small amounts at the milligram scale can become significant issues at the gram scale, potentially requiring multiple purification steps.

Target Identification and Validation Approaches

Identifying the specific molecular targets of a bioactive compound is a critical step in drug discovery and chemical biology. For 2-chloro-N-(1H-indazol-3-yl)benzamide, a multi-pronged approach combining computational and experimental methods is typically employed to predict and confirm its binding partners.

Ligand-Based Target Prediction Methodologies

In the absence of a known crystal structure of a target protein bound to 2-chloro-N-(1H-indazol-3-yl)benzamide, ligand-based virtual screening serves as a powerful initial tool for hypothesis generation. mdpi.com This computational approach leverages the principle that molecules with similar structures often exhibit similar biological activities. By comparing the three-dimensional shape and chemical features of 2-chloro-N-(1H-indazol-3-yl)benzamide to extensive databases of compounds with known biological targets, potential protein partners can be identified.

Pharmacophore modeling is a key technique in this context. A pharmacophore model for a series of indazole-based derivatives, for instance, might consist of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, arranged in a specific spatial orientation. researchgate.net For 2-chloro-N-(1H-indazol-3-yl)benzamide, the indazole nitrogen atoms can act as hydrogen bond donors and acceptors, the benzamide carbonyl as a hydrogen bond acceptor, and the aromatic rings as hydrophobic and π-stacking interaction sites. These features would be used to search for proteins with complementary binding pockets.

Specialized software can be utilized to perform these in-silico screens. For example, a study on benzamide derivatives might use computational tools to predict their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, alongside their potential biological targets. researchgate.net

Table 1: Representative Ligand-Based Target Prediction Approaches for Indazole Benzamide Scaffolds

| Methodology | Description | Predicted Targets for Similar Scaffolds |

| Pharmacophore Modeling | Generation of a 3D model of essential molecular features required for biological activity. | Protein Kinases, Histone Deacetylases (HDACs) nih.gov |

| Shape-Based Screening | Comparison of the 3D shape of the query molecule to a database of known active compounds. | G-protein coupled receptors (GPCRs), Ion Channels |

| Similarity Searching | Identification of molecules with similar 2D structural features to the query compound. | Cyclin-Dependent Kinases (CDKs) nih.gov, Fibroblast Growth Factor Receptors (FGFRs) researchgate.net |

This table is illustrative and based on methodologies applied to structurally related compounds.

Proteomic Profiling for Identification of Binding Partners

Experimental validation of computationally predicted targets is crucial. Proteomic profiling techniques aim to identify the direct binding partners of a small molecule from a complex mixture of proteins, such as a cell lysate.

One powerful method is affinity-based protein profiling (AfBPP) . nih.gov This involves chemically modifying 2-chloro-N-(1H-indazol-3-yl)benzamide to incorporate a reactive group and a reporter tag, creating a probe molecule. The probe is then incubated with a proteome, and upon binding to its target(s), the reactive group forms a covalent bond. The reporter tag is then used to isolate the probe-protein complexes for identification by mass spectrometry.

Another increasingly popular label-free method is the Cellular Thermal Shift Assay (CETSA) . researchgate.netnih.gov This technique is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. researchgate.netnih.gov Intact cells or cell lysates are treated with 2-chloro-N-(1H-indazol-3-yl)benzamide and then heated to various temperatures. The soluble protein fraction at each temperature is analyzed, often by western blot or mass spectrometry. A shift in the melting temperature of a specific protein in the presence of the compound indicates a direct binding interaction. researchgate.netnih.gov

Table 2: Proteomic Profiling Techniques for Target Identification

| Technique | Principle | Advantages | Potential Findings for 2-chloro-N-(1H-indazol-3-yl)benzamide |

| Affinity-Based Protein Profiling (AfBPP) | Covalent capture of target proteins using a modified compound probe. | Identifies direct binding partners. | Identification of specific kinases or other ATP-binding proteins. nih.gov |

| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Label-free, applicable in living cells. nih.gov | Confirmation of target engagement with predicted kinases in a cellular context. nih.gov |

| Kinobeads Profiling | Affinity chromatography using immobilized broad-spectrum kinase inhibitors to profile the interaction of a free compound with the kinome. | Unbiased profiling of kinase targets. selleckchem.com | Identification of a spectrum of kinases that bind to the compound. selleckchem.com |

This table presents potential applications of these techniques to the specified compound based on their use with similar molecules.

Genetic Screening Approaches for Phenotype-Based Target Deconvolution

When a compound like 2-chloro-N-(1H-indazol-3-yl)benzamide elicits a specific cellular phenotype (e.g., inhibition of cell proliferation), genetic screening can be employed to identify the genes—and by extension, the proteins—that are essential for its activity. This process is often referred to as target deconvolution. nih.gov

CRISPR-Cas9 screening has emerged as a revolutionary tool for this purpose. nih.govresearchgate.net A library of cells is created, with each cell having a single gene knocked out by the CRISPR-Cas9 system. This population of cells is then treated with 2-chloro-N-(1H-indazol-3-yl)benzamide at a concentration that is inhibitory to wild-type cells. Cells in which the target of the compound has been knocked out will be resistant to its effects and will therefore be enriched in the surviving population. nih.govnih.gov High-throughput sequencing can then be used to identify the genes whose knockout confers resistance, thus revealing the compound's target. nih.govnih.gov

This approach offers an unbiased, genome-wide view of the genetic determinants of a compound's activity and can uncover not only the direct target but also other components of the signaling pathway involved in its mechanism of action. youtube.com

Enzyme Inhibition or Modulation Studies

Based on the common targets of indazole and benzamide scaffolds, it is plausible that 2-chloro-N-(1H-indazol-3-yl)benzamide functions as an enzyme inhibitor, particularly targeting protein kinases. nih.gov Studies to confirm and characterize this activity are therefore essential.

Design of High-Throughput Screening Assays for Specific Enzyme Families

To efficiently screen for the inhibitory activity of 2-chloro-N-(1H-indazol-3-yl)benzamide against a large number of enzymes, particularly kinases, high-throughput screening (HTS) assays are employed. nih.govresearchgate.net These assays are typically performed in a miniaturized format (e.g., 384-well plates) and utilize automated liquid handling to test the compound against a panel of enzymes. researchgate.net

For protein kinases, a common HTS assay measures the production of adenosine (B11128) diphosphate (B83284) (ADP), a universal product of the kinase reaction. nih.govnih.gov Fluorescence-based assays are widely used due to their sensitivity and compatibility with HTS. nih.govnih.gov In one such assay, the ADP produced is enzymatically coupled to the generation of a fluorescent product, such as resorufin. A decrease in the fluorescence signal in the presence of 2-chloro-N-(1H-indazol-3-yl)benzamide would indicate inhibition of the kinase. nih.govnih.gov

Table 3: Example of a High-Throughput Kinase Inhibition Assay Setup

| Component | Description | Purpose |

| Kinase | A specific protein kinase (e.g., a panel of CDKs, FGFRs). | The enzyme to be tested for inhibition. |

| Substrate | A peptide or protein that is a known substrate of the kinase. | To be phosphorylated by the kinase. |

| ATP | Adenosine triphosphate. | The phosphate (B84403) donor for the kinase reaction. |

| 2-chloro-N-(1H-indazol-3-yl)benzamide | The test compound. | To assess its inhibitory effect. |

| ADP Detection Reagent | An enzyme-coupled system that produces a fluorescent signal proportional to the amount of ADP. nih.gov | To quantify the kinase activity. |

| Buffer | A solution that maintains a stable pH and contains necessary cofactors (e.g., Mg2+). | To provide optimal conditions for the enzymatic reaction. |

This table outlines a general setup for an HTS kinase assay.

Kinetic Characterization of Enzyme Modulation by 2-Chloro-N-(1H-indazol-3-yl)benzamide

Once an inhibitory activity is confirmed, detailed kinetic studies are performed to understand the mechanism of inhibition. These studies determine key parameters such as the inhibitor constant (Ki), which reflects the potency of the inhibitor, and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

This is typically achieved by measuring the initial reaction rates of the target enzyme at various concentrations of both the substrate and 2-chloro-N-(1H-indazol-3-yl)benzamide. The data are then fitted to different models of enzyme inhibition. For example, a competitive inhibitor will increase the apparent Michaelis constant (Km) of the substrate without affecting the maximum reaction velocity (Vmax), as it competes with the substrate for binding to the enzyme's active site.

Graphical representations, such as Lineweaver-Burk plots, are often used to visualize the mode of inhibition. For instance, a study on protein kinase N (PKN) family members revealed a sequential ordered Bi-Bi kinetic mechanism, which was confirmed through product inhibition and small molecule inhibitor affinity studies. tandfonline.com Such detailed kinetic analysis provides valuable insights into how 2-chloro-N-(1H-indazol-3-yl)benzamide interacts with its target enzyme and can guide further optimization of the compound.

Table 4: Hypothetical Kinetic Parameters for Inhibition of a Protein Kinase by a Benzamide Derivative

| Parameter | Value | Interpretation |

| IC50 | 50 nM | The concentration of the inhibitor required to reduce enzyme activity by 50%. |

| Ki | 25 nM | The dissociation constant of the enzyme-inhibitor complex; a measure of binding affinity. |

| Mode of Inhibition | Competitive with respect to ATP | The inhibitor binds to the ATP-binding site of the kinase, competing with the natural substrate ATP. |

This table presents hypothetical data for an illustrative benzamide-based kinase inhibitor.

Receptor Binding and Functional Assays

A critical step in characterizing any bioactive compound is to determine its affinity for and functional effect on specific biological targets, such as receptors. However, for 2-chloro-N-(1H-indazol-3-yl)benzamide, there is a clear deficit in such studies.

Radioligand Binding Displacement Assays

No publicly accessible studies have been identified that utilize radioligand binding displacement assays to determine the binding affinity of 2-chloro-N-(1H-indazol-3-yl)benzamide for any specific receptor. This type of assay is fundamental for identifying the direct molecular targets of a compound and quantifying its binding potency, typically expressed as an inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). Without this data, the receptor interaction profile of the compound remains unknown.

Cellular Reporter Gene Assays for Receptor Activation or Inhibition

Similarly, there is a lack of available data from cellular reporter gene assays. These assays are crucial for determining whether a compound acts as an agonist (activator) or antagonist (inhibitor) at a particular receptor. By measuring the downstream effects of receptor activation on gene expression, researchers can gain insight into the functional consequences of the compound-receptor interaction. The absence of such studies for 2-chloro-N-(1H-indazol-3-yl)benzamide means its functional activity at the cellular level has not been documented.

Cellular Pathway Perturbation Analyses

Understanding how a compound affects intracellular signaling cascades is essential for deciphering its broader biological impact. For 2-chloro-N-(1H-indazol-3-yl)benzamide, this area of research appears to be unexplored.

Fluorescence-Based Assays for Cellular Activity

Fluorescence-based assays, which can be used to monitor a wide range of cellular activities including ion flux, membrane potential, and enzyme activity, have not been reported in the context of 2-chloro-N-(1H-indazol-3-yl)benzamide. These assays provide valuable, often real-time, information about a compound's effects on cellular function.

Exploration of Structure-Activity Relationships (SAR) through Chemical Derivatization

Structure-activity relationship (SAR) studies involve synthesizing and testing a series of chemical derivatives of a lead compound to understand how specific structural modifications influence its biological activity. This process is fundamental to drug discovery and optimization. For 2-chloro-N-(1H-indazol-3-yl)benzamide, there is no available literature detailing the synthesis of analogs or the subsequent analysis of their biological activities. Consequently, the key structural features responsible for any potential biological effects of this compound have not been identified.

Design and Synthesis of Analogs with Modifications on the Benzamide Moiety

The benzamide moiety of 2-chloro-N-(1H-indazol-3-yl)benzamide is a critical component for molecular recognition and can be extensively modified to optimize biological activity. The design of analogs often involves altering substituents on the phenyl ring to probe interactions within the target's binding pocket.

The synthesis of such analogs typically involves the amide coupling of 3-aminoindazole with a variety of substituted benzoic acids. For instance, a general synthetic route could start with the coupling of 1H-indazol-3-amine with various benzoic acid derivatives. nih.govnih.gov Modifications on the benzamide ring can include the introduction of different functional groups at various positions to modulate properties like potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies on bis-benzamides have shown that modifications at the N/C-terminus and side chains significantly impact biological activity. nih.govmdpi.com For example, the introduction of a nitro group at the N-terminus of a bis-benzamide was found to be essential for its activity. nih.govmdpi.com

A series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazoles were synthesized to explore new pesticidal lead compounds, demonstrating the broad applicability of modifying the benzamide core. nih.gov The synthesis involved multi-step reactions including esterification, cyanation, cyclization, and aminolysis. nih.gov Another study focused on N-(thiazol-2-yl)-benzamide analogs, where different substitutions on the phenyl ring were evaluated for their antagonist activity at the Zinc-Activated Channel (ZAC). semanticscholar.orgnih.gov

The general synthetic approach for creating these analogs is outlined below:

Preparation of Substituted Benzoic Acids: A library of benzoic acids with diverse chemical functionalities (e.g., halogens, alkyls, alkoxys, nitro groups) is obtained either commercially or through synthesis.

Amide Coupling Reaction: The substituted benzoic acid is activated, typically by converting it to an acyl chloride or using coupling reagents like EDC and HOBt. This activated species is then reacted with 1H-indazol-3-amine to form the desired N-(1H-indazol-3-yl)benzamide analog. researchgate.net

Interactive Table: Representative Benzamide Moiety Modifications and Their Rationale

| Modification on Benzamide Ring | Rationale for Modification | Potential Impact | Reference Synthetic Method |

|---|---|---|---|

| Substitution with different halogens (F, Br, I) | To probe the role of halogen bonding and electronic effects in ligand-target interactions. | Altered binding affinity and selectivity. researchgate.net | Amide coupling with corresponding halogenated benzoic acids. |

| Introduction of alkyl or aryl groups | To explore hydrophobic interactions within the binding pocket. | Increased potency or altered selectivity profile. nih.gov | Standard amide coupling protocols. researchgate.net |

| Addition of hydrogen bond donors/acceptors (e.g., -OH, -NH2, -OCH3) | To form specific hydrogen bonds with protein residues. | Enhanced binding affinity and specificity. | Coupling with suitably functionalized benzoic acids. |

| Bioisosteric replacement (e.g., phenyl with pyridyl) | To improve physicochemical properties and explore different binding modes. | Modified solubility, metabolic stability, and activity. nih.gov | Synthesis of heterocyclic carboxylic acids followed by amide coupling. |

Design and Synthesis of Analogs with Modifications on the Indazole Moiety

The indazole ring is another key pharmacophore that can be modified to enhance biological activity. Modifications often target the N1 position or other positions on the bicyclic ring system to influence the molecule's orientation in the binding site.

The synthesis of indazole-modified analogs can be complex. For instance, N-alkylation at the N1 position can be achieved by reacting the parent indazole with alkyl halides in the presence of a base. researchgate.net Other modifications might involve synthesizing the indazole ring from substituted precursors. A study on indazole-based derivatives as Aurora kinase inhibitors involved multi-step synthesis to build the desired molecular framework. nih.gov Similarly, the synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as FLT3 inhibitors started from methyl 1H-indazole-6-carboxylate, which underwent a series of transformations including protection, reduction, oxidation, and cyclization before coupling with benzoic acids. researchgate.netnih.gov

Research has shown that substitutions on the indazole ring can significantly affect the compound's inhibitory activity. For example, a series of 1H-indazole amide derivatives were evaluated for their activity against ERK1/2, where modifications led to compounds with potent enzymatic and cellular activity. nih.gov

Interactive Table: Representative Indazole Moiety Modifications and Their Rationale

| Modification on Indazole Ring | Rationale for Modification | Potential Impact | Reference Synthetic Method |

|---|---|---|---|

| N1-alkylation or N1-arylation | To introduce substituents that can form additional interactions or improve pharmacokinetic properties. | Altered binding mode and cellular permeability. researchgate.net | Reaction with alkyl/aryl halides. |

| Substitution at C5 or C6 position | To extend into solvent-exposed regions or interact with specific residues. | Improved potency and selectivity. nih.govnih.gov | Synthesis from substituted anthranilonitriles. nih.gov |

| Introduction of amine or carboxamide groups | To create new hydrogen bonding opportunities. | Enhanced target affinity. nih.gov | Multi-step synthesis starting from functionalized indazoles. nih.gov |

| Fusion with other heterocyclic rings | To create novel scaffolds with unique pharmacological profiles. | Novel mechanism of action or improved drug-like properties. nih.gov | Annulation reactions on the indazole core. |

Impact of Halogen Substitution on Biological Activity Profiles

Halogen atoms are frequently incorporated into drug candidates to modulate their pharmacological activity. researchgate.net The 2-chloro substituent on the benzamide ring of the parent compound is a key feature, and its replacement with other halogens (F, Br, I) or its placement at different positions can have a profound impact on the biological profile.

Halogens can influence a molecule's properties in several ways:

Lipophilicity: Halogenation generally increases the lipophilicity of a compound, which can affect its membrane permeability and binding to hydrophobic pockets.

Steric Effects: The size of the halogen atom (I > Br > Cl > F) can influence the conformational preferences of the molecule and its fit within a binding site.

Halogen Bonding: Chlorine, bromine, and iodine can act as halogen bond donors, forming favorable non-covalent interactions with electron-rich atoms like oxygen, nitrogen, and sulfur in protein backbones or side chains. researchgate.netnih.gov This has been recognized as a significant interaction in many ligand-protein complexes. researchgate.netresearchgate.net

Studies on kinase inhibitors have demonstrated that halogen substitution can dramatically alter potency. For example, in a series of 4-anilinoquinazoline (B1210976) EGFR inhibitors, varying the halogen at the C3'-anilino position significantly modulated the IC50 values. nih.gov The bromine derivative emerged as the most potent inhibitor in that series. nih.gov Similarly, for certain pyrazole-based kinase inhibitors, a dichlorophenyl moiety was found to be optimal for the highest biological activity, with other halogen substitutions leading to lower potency. nih.gov The introduction of halogen atoms is a common strategy in drug design to enhance binding affinity and specificity. researchgate.netsci-hub.se

Evaluation of Substituent Effects on Ligand-Target Interactions

The systematic evaluation of how different substituents affect ligand-target interactions is a cornerstone of medicinal chemistry, often referred to as Structure-Activity Relationship (SAR) studies. For 2-chloro-N-(1H-indazol-3-yl)benzamide analogs, this involves synthesizing a library of compounds with varied substituents on both the benzamide and indazole rings and assessing their biological activity.

The data from these studies help in building a model of the pharmacophore, identifying which chemical features are essential for activity and which can be modified to fine-tune properties. For example, in the development of N-(thiazol-2-yl)-benzamide analogs, a detailed SAR study revealed that the substituent pattern on the phenyl ring was crucial for antagonist potency. semanticscholar.org While a 3-fluorophenyl analog showed potent inhibition, a pentafluorophenyl analog was considerably weaker. semanticscholar.org

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, are often employed alongside experimental data to rationalize the observed activities and guide the design of new, more potent analogs. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic contacts, and halogen bonds, that govern the binding of the ligand to its target protein.

Advanced Biological Characterization Methodologies

To fully understand the biochemical activity of 2-chloro-N-(1H-indazol-3-yl)benzamide and its analogs, advanced biophysical techniques are employed to characterize their direct interaction with target proteins. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.

Biophysical Techniques for Ligand-Protein Interaction Analysis (e.g., ITC, SPR)

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. nih.gov It provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. nih.govnih.gov This information is invaluable for understanding the driving forces behind ligand-protein recognition. For instance, a negative enthalpy change suggests favorable bond formation (like hydrogen or halogen bonds), while a positive entropy change can indicate the release of water molecules from the binding site (hydrophobic effect).

Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical technique used to measure binding kinetics and affinity. nih.gov In an SPR experiment, one binding partner (e.g., the target protein) is immobilized on a sensor chip, and the other (the ligand) is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected by the instrument. nih.govnih.gov SPR provides the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon). This kinetic information is crucial for drug design, as compounds with slow dissociation rates (long residence times) often exhibit more durable pharmacological effects.

Interactive Table: Comparison of Biophysical Techniques

| Technique | Principle | Key Parameters Measured | Advantages | Considerations |

|---|---|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding. | Kd, ΔH, ΔS, Stoichiometry (n) | Provides full thermodynamic profile; solution-based; no labeling required. | Requires relatively large amounts of protein and ligand. nih.gov |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface. | kon, koff, Kd | Real-time kinetic data; high sensitivity; label-free. nih.gov | Requires immobilization of one partner, which can affect its activity. nih.gov |

NMR Spectroscopy for Ligand-Observed Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying ligand-protein interactions at the atomic level. mdpi.com In "ligand-observed" NMR experiments, the focus is on the NMR signals of the small molecule (the ligand) upon addition of the target protein. nih.gov

Several NMR techniques are used for this purpose:

Chemical Shift Perturbation (CSP): When a ligand binds to a protein, the chemical environment of its nuclei changes, leading to shifts in their corresponding NMR signals. By monitoring these shifts, one can confirm binding and determine the dissociation constant (Kd).

Saturation Transfer Difference (STD) NMR: This experiment identifies which protons of the ligand are in close proximity to the protein. The protein is selectively saturated with radiofrequency pulses, and this saturation is transferred to the bound ligand via spin diffusion. By comparing the NMR spectrum with and without protein saturation, the binding epitope of the ligand can be mapped.

Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY): This technique relies on the transfer of magnetization from bulk water to the ligand via the protein. It is particularly useful for identifying binders in a mixture of compounds, making it valuable for fragment-based screening.

These NMR methods are instrumental in validating direct target engagement, determining binding affinities, and providing structural insights into the binding mode of compounds like 2-chloro-N-(1H-indazol-3-yl)benzamide, thereby guiding further optimization efforts. acs.org

Subject: Information regarding "2-chloro-N-(1H-indazol-3-yl)benzamide"

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient data to generate the requested article on the mechanistic investigations of 2-chloro-N-(1H-indazol-3-yl)benzamide. The detailed and specific nature of the requested outline, focusing on molecular and cellular mechanisms of action, requires in-depth research findings that are not present in the public domain for this particular compound.

The search did not yield any specific studies on the elucidation of the molecular mechanism of action for 2-chloro-N-(1H-indazol-3-yl)benzamide. Consequently, information regarding its precise binding mode with any identified biological targets is unavailable. Furthermore, there are no published structural biology analyses, such as X-ray crystallography or Cryo-EM, for this compound in complex with a biological target. This lack of data also means that a discussion on whether its binding mechanism is allosteric or orthosteric would be purely speculative.

Similarly, a detailed analysis of the cellular mechanism of action is not possible based on current scientific literature. There is no information on the impact of 2-chloro-N-(1H-indazol-3-yl)benzamide on the subcellular localization of target proteins or its ability to modulate protein-protein interactions.

While the compound itself is listed in chemical supplier databases, the in-depth biological and mechanistic studies required to fulfill the detailed sections and subsections of the requested article have not been published in the accessible scientific literature. Therefore, to maintain scientific accuracy and adhere to the strict content requirements of the prompt, the article cannot be generated as requested.

Mechanistic Investigations of 2 Chloro N 1h Indazol 3 Yl Benzamide

Cellular Mechanism of Action Analysis

Influence on Organelle Function and Cellular Homeostasis

There is no available research data detailing the effects of 2-chloro-N-(1H-indazol-3-yl)benzamide on the function of cellular organelles such as mitochondria, the endoplasmic reticulum, or the Golgi apparatus. Furthermore, its influence on key aspects of cellular homeostasis, including but not limited to calcium signaling, redox balance, and metabolic regulation, has not been documented in the scientific literature.

Downstream Signaling Pathway Deconvolution

Identification of Proximal and Distal Signaling Events

No studies have been published that identify the proximal molecular targets of 2-chloro-N-(1H-indazol-3-yl)benzamide. Consequently, the downstream signaling cascades and distal cellular events modulated by this compound remain uncharacterized. While related indazole-containing compounds have been shown to target various protein kinases, such as FMS-like tyrosine kinase 3 (FLT3) and phosphoinositide 3-kinase (PI3K) nih.govresearchgate.net, it is not possible to extrapolate these findings to 2-chloro-N-(1H-indazol-3-yl)benzamide without direct experimental evidence.

Transcriptomic and Proteomic Analysis of Cellular Responses

A search of transcriptomic and proteomic databases and the scientific literature did not yield any studies that have analyzed the global changes in gene or protein expression in response to treatment with 2-chloro-N-(1H-indazol-3-yl)benzamide. Such analyses are crucial for a comprehensive understanding of a compound's mechanism of action and its impact on cellular function.

Pharmacological Characterization in Preclinical Models (Emphasis on Mechanism)

Exploration of In Vitro Efficacy in Disease-Relevant Cell Lines (without clinical translation)

There are no published reports on the in vitro efficacy of 2-chloro-N-(1H-indazol-3-yl)benzamide in any disease-relevant cell line models. While various indazole and benzamide (B126) derivatives have demonstrated anti-proliferative and cytotoxic effects in cancer cell lines nih.govresearchgate.netnih.gov, the activity profile of this specific compound is unknown.

Mechanism-Based Biomarker Identification and Validation

Given the lack of information on its mechanism of action, no mechanism-based biomarkers for 2-chloro-N-(1H-indazol-3-yl)benzamide have been identified or validated. The discovery of such biomarkers would be contingent on a thorough understanding of the compound's molecular targets and downstream biological effects.

In Vivo Proof-of-Mechanism Studies (e.g., target engagement, pathway modulation in animal models, excluding safety/efficacy data for human application)

No publicly available research data was found for in vivo proof-of-mechanism studies of 2-chloro-N-(1H-indazol-3-yl)benzamide.

Computational Chemistry and Molecular Modeling Studies of 2 Chloro N 1h Indazol 3 Yl Benzamide

Ligand-Based Drug Design (LBDD) Approaches

Ligand-based drug design (LBDD) methods are utilized when the three-dimensional structure of the biological target is unknown. These approaches rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. By analyzing a set of known active molecules, LBDD can identify the key chemical features responsible for their activity.

Pharmacophore modeling is a cornerstone of LBDD that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. A pharmacophore model does not represent a real molecule but rather an abstract collection of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. dovepress.com

For the indazole scaffold, pharmacophore mapping has been successfully used to guide the design of new inhibitors. For instance, a study on indazole derivatives as Hypoxia-Inducible Factor-1α (HIF-1α) inhibitors generated a five-point pharmacophore hypothesis (A₁D₂R₃R₄R₅_4), which included one hydrogen bond acceptor, one donor, and three aromatic rings. nih.gov This model, combined with 3D-contour maps, provides a framework for designing novel, potent HIF-1α inhibitors. nih.gov Similarly, a de novo design approach was used to identify an indazole-based pharmacophore for inhibiting fibroblast growth factor receptor (FGFR) kinases. researchgate.net For 2-chloro-N-(1H-indazol-3-yl)benzamide, a pharmacophore model would likely include features such as:

An aromatic ring from the indazole system.

A hydrogen bond donor/acceptor from the indazole NH and pyrazole-type nitrogen.

A hydrogen bond acceptor from the amide carbonyl group.

A hydrophobic/aromatic feature from the 2-chlorobenzyl group.

This model could then be used to screen large compound libraries virtually to identify new molecules with a high probability of being active. dovepress.com

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties, or "descriptors." jbclinpharm.org By establishing a mathematical relationship, a QSAR model can predict the activity of new, unsynthesized analogs.

For classes of compounds related to 2-chloro-N-(1H-indazol-3-yl)benzamide, such as benzimidazoles and benzothiazoles, QSAR studies have been instrumental in understanding their structure-activity relationships. nih.govresearchgate.netmdpi.com These models typically use a variety of descriptors, including:

Topological descriptors: Describing the atomic connectivity and shape of the molecule.

Electronic descriptors: Quantifying the electronic properties, such as partial charges and dipole moments.

Spatial descriptors: Relating to the 3D arrangement of atoms, such as van der Waals volume. mdpi.com

A 3D-QSAR study on indazole derivatives as HIF-1α inhibitors highlighted the importance of steric and electrostatic fields in determining inhibitory potency. nih.gov Similarly, QSAR models for antiproliferative benzazoles demonstrated that activity depended on the topological and spatial distribution of atomic mass and polarizability. mdpi.com The robustness and predictive power of a QSAR model are evaluated using statistical metrics like the correlation coefficient (r²), cross-validated correlation coefficient (q²), and Fischer statistics (F-value). jbclinpharm.org

| Parameter | Description | Acceptable Value | Reference |

|---|---|---|---|

| r² (Correlation Coefficient) | Measures the goodness of fit of the model. | > 0.6 | jbclinpharm.org |

| q² (Cross-validated r²) | Measures the internal predictive ability of the model (LOO method). | > 0.5 | mdpi.com |

| r² - q² | Indicates the degree of overfitting. | < 0.3 | jbclinpharm.org |

| F-value (Fischer's value) | Indicates the statistical significance of the model. | High values are preferred. | jbclinpharm.org |

Virtual screening is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. When based on ligand properties, it often involves either similarity searching or pharmacophore-based screening.

Fragment-based drug design (FBDD) and virtual screening have been successfully applied to the indazole scaffold. In one study, fragment-based virtual screening was used to design novel indazole derivatives as potent inhibitors of histone deacetylases (HDACs). nih.gov Another approach combined fragment-based lead discovery with virtual screening and re-mining of high-throughput screening (HTS) hits to discover indazole ligands for ubiquitin-specific protease 7 (USP7). nih.gov This demonstrates that computational screening can effectively identify initial hits for optimization. For 2-chloro-N-(1H-indazol-3-yl)benzamide, similarity searching could be employed to find commercially available or synthetically accessible analogs with a higher probability of biological activity by comparing their molecular fingerprints to known active compounds.

Structure-Based Drug Design (SBDD) Approaches

When the 3D structure of the biological target is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design (SBDD) can be employed. SBDD methods use the receptor's structure to design or identify ligands with high affinity and selectivity.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). mdpi.comscispace.com The primary goals of docking are to predict the binding mode and to estimate the binding affinity (or strength of interaction), which is often represented by a scoring function or a binding energy value.

Numerous studies have used molecular docking to investigate indazole and benzamide (B126) derivatives. For example, docking studies of 2-chloro-benzamide derivatives against α-glucosidase and α-amylase revealed binding energies ranging from -7.9 to -9.8 kcal/mol, with key interactions including hydrogen bonding and hydrophobic interactions with active site residues. nih.gov In another study, novel indazole analogs showed high binding energies of -6.80 and -7.45 kcal/mol with key amino acids in their target protein. researchgate.net The interactions typically involve the core indazole or benzamide structures forming hydrogen bonds with the protein backbone or side chains, while substituted rings explore hydrophobic pockets. nih.gov

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Indazole Analogs | 2ZCS (PDB ID) | -6.80 to -7.45 | Tyr248, Lys273, Val268, Arg171 | researchgate.net |

| 2-Chloro-benzamide Derivatives | α-Glucosidase | -8.0 to -9.7 | Asp:329, Arg:376, His:90, Trp:93 | nih.gov |

| 2-Chloro-benzamide Derivatives | α-Amylase | -7.9 to -9.8 | Not specified | nih.gov |

| Benzamide Derivative | Dihydrofolate Reductase (DHFR) | -9.0 | Asp 21, Ser 59, Tyr 22 | mdpi.com |

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing insights into the flexibility of the protein, the stability of the ligand's binding pose, and the conformational changes that may occur upon binding. rsc.orgmdpi.com

MD simulations are frequently used to validate docking results and to refine the understanding of the binding mechanism. nih.govnih.gov A key metric analyzed in MD simulations is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over time. A stable RMSD trajectory for the ligand-protein complex suggests that the docked pose is stable and the ligand remains securely in the binding pocket. nih.gov For example, MD simulations performed on potent indazole-based HDAC inhibitors confirmed that the compounds remained stable in the active site, which was consistent with their high inhibitory activities. nih.gov Similarly, simulations of a potent HIF-1α inhibitor showed good binding efficiency and stability within the active site. nih.gov This validation step is crucial for confirming that the interactions predicted by docking are maintained in a more realistic, dynamic environment. mdpi.com

Binding Energy Calculations and Free Energy Perturbation Methods

Detailed binding energy calculations and free energy perturbation (FEP) studies for 2-chloro-N-(1H-indazol-3-yl)benzamide are not prominently documented in peer-reviewed literature. However, these computational techniques are crucial in the field of drug discovery and molecular recognition to predict the binding affinity of a ligand to a biological target.

Binding Energy Calculations: Molecular docking is a common method used to predict the binding orientation and affinity of a molecule to a target protein. For instance, in studies of other benzamide derivatives, docking simulations have been employed to understand interactions with active site residues of enzymes. These simulations calculate a docking score, which is an estimate of the binding energy. The binding energy is influenced by various interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions. For 2-chloro-N-(1H-indazol-3-yl)benzamide, one would expect the amide group to act as a hydrogen bond donor and acceptor, the chlorine atom to participate in halogen bonding, and the aromatic rings to engage in π-π stacking interactions.

Free Energy Perturbation (FEP): FEP is a more rigorous and computationally expensive method used to calculate the difference in free energy between two states, such as the binding of two different ligands to a protein. This method is particularly useful for predicting the effect of small chemical modifications on binding affinity. While no specific FEP studies on 2-chloro-N-(1H-indazol-3-yl)benzamide have been found, this methodology could be applied to a series of related indazolyl-benzamides to guide lead optimization in a drug design campaign.

A hypothetical table illustrating the kind of data that would be generated from such studies is presented below.

| Computational Method | Target Protein | Calculated Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Molecular Docking | Kinase XYZ | -8.5 | Arg123, Asp245, Phe189 |

| FEP (relative to a reference compound) | Kinase XYZ | -1.2 | Not Applicable |

Conformational Analysis of 2-Chloro-N-(1H-indazol-3-yl)benzamide

The three-dimensional conformation of a molecule is critical to its chemical reactivity and biological activity. Conformational analysis helps in understanding the preferred spatial arrangement of atoms and the energy associated with different conformations.

The conformational preferences of 2-chloro-N-(1H-indazol-3-yl)benzamide would be determined by the rotational barriers around the single bonds, particularly the amide bond and the bonds connecting the aromatic rings to the amide linker. The planarity of the amide bond is a key feature, with the trans conformation generally being more stable than the cis conformation.

Studies on the crystal structure of similar molecules, such as 2-chloro-N-(3-chlorophenyl)benzamide, reveal a trans conformation of the N-H and C=O groups in the amide linkage. nih.govbldpharm.commdpi.comnih.gov It is highly probable that 2-chloro-N-(1H-indazol-3-yl)benzamide also adopts a similar low-energy trans conformation. The dihedral angles between the amide plane and the flanking aromatic rings are also crucial. In 2-chloro-N-(3-chlorophenyl)benzamide, the amide group forms significant dihedral angles with both the benzoyl and aniline (B41778) rings. nih.govmdpi.comnih.gov A potential energy surface scan for the rotation around the key single bonds in 2-chloro-N-(1H-indazol-3-yl)benzamide would reveal the global and local energy minima, providing a detailed energy landscape.

A table summarizing the key dihedral angles from a related crystal structure is provided for illustrative purposes.

| Dihedral Angle | Value (degrees) for 2-chloro-N-(3-chlorophenyl)benzamide |

| Amide plane vs. Benzoyl ring | 89.11 |

| Amide plane vs. Aniline ring | 22.58 |

| Benzoyl ring vs. Aniline ring | 69.74 |

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule.

DFT calculations are frequently used to determine the electronic structure of molecules. For 2-chloro-N-(1H-indazol-3-yl)benzamide, these calculations would yield information about the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential.

The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. The electrostatic potential map would reveal the electron-rich and electron-poor regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. For instance, the oxygen of the carbonyl group and the nitrogen atoms of the indazole ring are expected to be electron-rich, while the amide proton would be electron-poor.

Below is a hypothetical table of reactivity descriptors that could be calculated for this molecule.

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Region of electron donation |

| LUMO Energy | -1.2 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Molecular polarity |

Quantum chemical calculations can be used to predict spectroscopic properties, which can be a valuable tool for the characterization of a newly synthesized compound. For example, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure of the molecule. The accuracy of these predictions has been shown to be quite high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C NMR in some cases. nih.gov

Vibrational frequencies corresponding to IR and Raman spectra can also be calculated. These theoretical predictions can aid in the assignment of experimental vibrational bands to specific molecular motions.

Application in Analog Design and Optimization

Computational chemistry and molecular modeling have become indispensable tools in the rational design and optimization of bioactive molecules. In the context of 2-chloro-N-(1H-indazol-3-yl)benzamide, a compound with a scaffold of interest in medicinal chemistry, these in silico techniques provide profound insights into its structural and electronic properties, guiding the development of analogs with improved potency, selectivity, and pharmacokinetic profiles.

Structure-Activity Relationship (SAR) exploration is a cornerstone of medicinal chemistry, aiming to understand how chemical structure correlates with biological activity. Computational methods provide a theoretical framework to guide and rationalize SAR studies for 2-chloro-N-(1H-indazol-3-yl)benzamide, saving both time and resources.

Molecular docking studies are a primary computational tool to predict the binding mode of 2-chloro-N-(1H-indazol-3-yl)benzamide and its analogs within the active site of a biological target. By elucidating the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, researchers can make informed decisions about which modifications to the molecule are likely to enhance binding affinity. For instance, the indazole and benzamide moieties can participate in various interactions, and their substitution patterns can be systematically explored in silico to identify promising candidates for synthesis.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of 2-chloro-N-(1H-indazol-3-yl)benzamide analogs with their biological activities. These models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. Descriptors used in QSAR models can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

The following table illustrates a hypothetical set of analogs of 2-chloro-N-(1H-indazol-3-yl)benzamide and their predicted binding affinities, showcasing how computational data can guide SAR exploration.

| Compound ID | Substitution on Benzamide Ring | Substitution on Indazole Ring | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| Parent | 2-Chloro | None | -8.5 | Hydrogen bond with backbone carbonyl, pi-stacking with aromatic residue |

| Analog 1 | 2-Methoxy | None | -7.9 | Loss of favorable hydrophobic interaction |

| Analog 2 | 2-Chloro | 5-Fluoro | -8.8 | Additional halogen bond with polar residue |

| Analog 3 | 2-Trifluoromethyl | None | -9.2 | Enhanced hydrophobic interactions |

| Analog 4 | 2-Chloro | 6-Amino | -9.5 | New hydrogen bond with acidic residue |

This table is illustrative and based on general principles of medicinal chemistry and computational modeling.

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be broadly categorized into ligand-based and structure-based virtual screening.

In a ligand-based virtual screening campaign for novel derivatives of 2-chloro-N-(1H-indazol-3-yl)benzamide, the known active compound serves as a template. Large chemical databases can be searched for molecules with similar 2D or 3D structural features or physicochemical properties. This method is particularly useful when the 3D structure of the biological target is unknown.

Structure-based virtual screening, on the other hand, relies on the 3D structure of the target protein. A library of compounds is docked into the active site of the target, and the compounds are ranked based on their predicted binding affinities and modes. This allows for the discovery of novel scaffolds that may not be structurally similar to 2-chloro-N-(1H-indazol-3-yl)benzamide but can still effectively bind to the target.

A typical workflow for a virtual screening campaign to identify novel derivatives is as follows:

Library Preparation: A large library of compounds, such as the ZINC database or commercial collections, is prepared. This involves generating 3D conformers for each molecule and assigning appropriate protonation states.

Target Preparation: If a structure-based approach is used, the 3D structure of the target protein is obtained from the Protein Data Bank (PDB) or through homology modeling. The binding site is defined and prepared for docking.

Screening: The compound library is screened using either ligand-based methods (e.g., similarity searching, pharmacophore modeling) or structure-based methods (e.g., molecular docking).

Hit Selection and Filtering: The top-ranked compounds from the screening are selected. These "hits" are then filtered based on various criteria, such as drug-likeness (e.g., Lipinski's rule of five), ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and chemical diversity.

Experimental Validation: The most promising candidates are then synthesized or purchased for experimental testing to confirm their biological activity.

The following table provides an example of a hit list from a virtual screening campaign, with associated computational metrics used for prioritization.

| Hit ID | Chemical Scaffold | Docking Score (kcal/mol) | Predicted Lipinski Violations | Predicted ADMET Risk |

| VS-001 | Benzimidazole | -9.8 | 0 | Low |

| VS-002 | Quinoline | -9.5 | 0 | Low |

| VS-003 | Pyrazolopyrimidine | -9.2 | 0 | Medium |

| VS-004 | Thiazole | -8.9 | 1 | Low |

This table is a representative example of virtual screening output.

Through these computational approaches, the exploration of the chemical space around 2-chloro-N-(1H-indazol-3-yl)benzamide can be significantly accelerated, leading to the identification of novel and optimized derivatives with therapeutic potential.

Future Directions and Translational Research Perspectives for 2 Chloro N 1h Indazol 3 Yl Benzamide in Drug Discovery Preclinical Focus

Optimization Strategies for Enhanced Potency and Selectivity (Preclinical Stage)

Medicinal Chemistry Approaches for Lead Optimization

Medicinal chemists employ a variety of strategies to refine the structure of a lead compound. Structure-activity relationship (SAR) studies are fundamental to this process, systematically modifying different parts of the molecule to understand their impact on biological activity. For N-(1H-indazol-3-yl)benzamide derivatives, SAR studies have revealed that substitutions on both the indazole and benzamide (B126) rings play a crucial role in determining potency and selectivity.

For instance, the introduction of a chloro group at the 2-position of the benzamide ring, as seen in the titular compound, can significantly influence the compound's electronic and steric properties, potentially leading to improved interactions with the target protein. Further exploration of substitutions on the benzamide ring, such as the addition of other halogens, alkyl, or alkoxy groups, can be systematically investigated to build a comprehensive SAR profile. The position of these substituents is also critical; ortho, meta, and para substitutions can drastically alter the compound's orientation within the binding pocket of the target.

Similarly, modifications to the indazole core are a key area of exploration. While the 1H-indazole tautomer is often more stable, exploration of the 2H-indazole isomer can sometimes lead to improved activity or a different selectivity profile nih.gov. Alkylation or acylation of the indazole nitrogen can also be explored to modulate physicochemical properties and target engagement.

The following interactive table summarizes hypothetical SAR data for a series of N-(1H-indazol-3-yl)benzamide analogs, illustrating how different substitutions might affect inhibitory potency against a target kinase.

| Compound ID | Benzamide Substitution | Indazole Substitution | Target Kinase IC50 (nM) |

| 1 | 2-chloro | Unsubstituted | 50 |

| 2 | 3-chloro | Unsubstituted | 150 |

| 3 | 4-chloro | Unsubstituted | 80 |

| 4 | 2-methyl | Unsubstituted | 200 |

| 5 | 2-chloro | 5-fluoro | 25 |

| 6 | 2-chloro | 6-methoxy | 75 |

This table presents hypothetical data for illustrative purposes.

Addressing Challenges in Compound Development

The preclinical development of indazole-based compounds is not without its challenges. One significant hurdle can be off-target effects, where the compound interacts with unintended proteins, potentially leading to toxicity. For example, inhibition of the hERG potassium channel is a common concern with many small molecule inhibitors and can lead to cardiac toxicity. Medicinal chemistry efforts must therefore focus on designing compounds with a high degree of selectivity for the intended target.

Another challenge lies in optimizing the pharmacokinetic properties of the compound, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). Poor solubility, rapid metabolism, or low bioavailability can all hinder the development of an otherwise potent compound. Strategies to address these issues include the introduction of polar functional groups to improve solubility or the modification of metabolic "hotspots" to increase stability. The indazole scaffold itself is considered to have favorable pharmacokinetic properties, which is a good starting point for optimization samipubco.com.

Exploration of Novel Therapeutic Areas (Preclinical Stage)

While many indazole derivatives have been investigated as kinase inhibitors for the treatment of cancer, the versatility of this scaffold opens up possibilities for its application in other therapeutic areas.

Identification of Unmet Medical Needs Potentially Addressed by the Compound's Mechanism

The biological target of 2-chloro-N-(1H-indazol-3-yl)benzamide and its analogs will dictate the potential therapeutic applications. If the compound is a potent and selective inhibitor of a particular kinase, its utility can be explored in any disease where that kinase is known to be dysregulated. For example, beyond oncology, kinases play crucial roles in inflammatory diseases, neurodegenerative disorders, and cardiovascular conditions nih.govresearchgate.net. Preclinical studies in relevant cellular and animal models of these diseases would be the first step in exploring these novel applications. For instance, if the target kinase is implicated in inflammatory signaling pathways, the compound could be tested in models of rheumatoid arthritis or inflammatory bowel disease.

Repurposing or Novel Applications Based on Mechanistic Insights

A deep understanding of the compound's mechanism of action can also lead to the identification of novel therapeutic opportunities. For instance, if a compound is found to modulate a specific signaling pathway, it could be repurposed for diseases where that pathway is implicated, even if the initial focus was on a different indication. The broad range of biological activities reported for indazole derivatives, including anti-inflammatory, antibacterial, and anti-HIV properties, underscores the potential for repurposing researchgate.net.

Synergistic Combinations with Existing Agents (Preclinical Studies)

In many complex diseases, such as cancer, combination therapy has become the standard of care. The rationale behind this approach is to target multiple pathways simultaneously, thereby increasing efficacy and overcoming resistance mechanisms. Preclinical studies are essential to identify synergistic combinations, where the combined effect of two or more drugs is greater than the sum of their individual effects.

For an indazole-based kinase inhibitor like 2-chloro-N-(1H-indazol-3-yl)benzamide, preclinical studies could explore combinations with standard-of-care chemotherapeutic agents or other targeted therapies. For example, in a cancer context, combining a kinase inhibitor with a cytotoxic agent could lead to enhanced tumor cell killing. The choice of combination partners would be guided by the specific mechanism of action of the indazole derivative and the known biology of the disease.

The following table illustrates a hypothetical preclinical study evaluating the synergistic effects of "Compound 1" (an analog of 2-chloro-N-(1H-indazol-3-yl)benzamide) with a standard chemotherapy drug in a cancer cell line. The Combination Index (CI) is a measure of synergy, with CI < 1 indicating a synergistic effect.

| Treatment | Cell Viability (%) | Combination Index (CI) |

| Compound 1 (50 nM) | 70 | - |

| Chemotherapy Drug (100 nM) | 60 | - |

| Compound 1 (50 nM) + Chemotherapy Drug (100 nM) | 30 | 0.7 |

This table presents hypothetical data for illustrative purposes.

Rational Design of Combination Therapies Based on Target Pathways

The development of effective cancer therapies often involves the use of combination treatments to overcome resistance and enhance efficacy. For a targeted agent like a potential kinase inhibitor, a rationally designed combination therapy approach would be paramount. This strategy would be based on a deep understanding of the signaling pathways modulated by 2-chloro-N-(1H-indazol-3-yl)benzamide.

Should this compound inhibit a key kinase in a specific pathway, it could be combined with agents that target parallel or downstream signaling nodes. For instance, if it were to target a component of the PI3K/AKT/mTOR pathway, combination with a MEK inhibitor could be explored to co-target the MAPK pathway, a common strategy in cancers where both pathways are activated.

Structure-activity relationship (SAR) studies on analogous indazole-based compounds have been instrumental in optimizing potency and selectivity, which would be a critical first step for 2-chloro-N-(1H-indazol-3-yl)benzamide. nih.gov Molecular docking simulations could further elucidate the binding mode and inform the design of synergistic drug combinations.

A hypothetical combination strategy could be guided by the following principles:

Vertical Blockade: Combining 2-chloro-N-(1H-indazol-3-yl)benzamide with a drug that inhibits a downstream effector in the same pathway.

Horizontal Blockade: Targeting a parallel, compensatory signaling pathway.

Induction of Synthetic Lethality: Partnering with a drug that targets a vulnerability created by the inhibition of the primary target.

Evaluation of Combination Effects in In Vitro Models